molecular formula C13H12N2O4S B11713380 N-Methyl-3-nitro-N-phenylbenzenesulfonamide

N-Methyl-3-nitro-N-phenylbenzenesulfonamide

Cat. No.: B11713380
M. Wt: 292.31 g/mol
InChI Key: DBMIIFUNCPIMKI-UHFFFAOYSA-N
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Description

N-Methyl-3-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-nitro-N-phenylbenzenesulfonamide can be synthesized through a multi-step process involving the nitration of N-methyl-N-phenylbenzenesulfonamide. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Reduction: N-Methyl-3-amino-N-phenylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-3-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting the growth of certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-Methyl-4-nitro-N-phenylbenzenesulfonamide: Has the nitro group at the 4-position, which can lead to different reactivity and properties.

    N-Methyl-3-amino-N-phenylbenzenesulfonamide: The reduced form of N-Methyl-3-nitro-N-phenylbenzenesulfonamide, with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-methyl-3-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-14(11-6-3-2-4-7-11)20(18,19)13-9-5-8-12(10-13)15(16)17/h2-10H,1H3

InChI Key

DBMIIFUNCPIMKI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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